molecular formula C8H11ClN2 B2637611 4-Tert-butyl-2-chloropyrimidine CAS No. 66522-06-3

4-Tert-butyl-2-chloropyrimidine

Cat. No.: B2637611
CAS No.: 66522-06-3
M. Wt: 170.64
InChI Key: LBSVYOFARGFLFV-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloropyrimidine is a chemical compound with the molecular formula C8H11ClN2. It is a pyrimidine derivative, characterized by the presence of a tert-butyl group at the fourth position and a chlorine atom at the second position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-chloropyrimidine typically involves the chlorination of 4-tert-butylpyrimidine. One common method includes the reaction of 4-tert-butylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-tert-butylpyrimidine+SOCl2This compound+SO2+HCl\text{4-tert-butylpyrimidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-tert-butylpyrimidine+SOCl2​→this compound+SO2​+HCl

This method is efficient and yields a high purity product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Tert-butyl-2-chloropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chloropyrimidine largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chlorine atom can participate in hydrogen bonding and other interactions, affecting the overall activity of the molecule .

Comparison with Similar Compounds

Uniqueness: 4-Tert-butyl-2-chloropyrimidine is unique due to the combination of the tert-butyl group and chlorine atom, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in various chemical syntheses and applications .

Biological Activity

4-Tert-butyl-2-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The molecular formula for this compound is C8H11ClN2. It can be synthesized through several methods, typically involving the chlorination of 4-tert-butylpyrimidine or the reaction of tert-butylamine with chlorinated pyrimidine derivatives. The presence of the tert-butyl group enhances lipophilicity, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, potentially modulating metabolic pathways. The structural characteristics, such as the tert-butyl and chlorine substituents, are believed to enhance binding affinity to target enzymes.
  • Antimicrobial Properties : Research has shown that pyrimidine derivatives, including this compound, exhibit antimicrobial activity. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria and fungi .
  • Anticancer Activity : Some studies suggest that compounds within this class may have anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways. This interaction can lead to altered gene expression and cellular responses.
  • Modulation of Ion Channels : There is evidence suggesting that pyrimidine derivatives can modulate ion channels, impacting neuronal signaling and muscle contraction .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Studies

In a series of experiments assessing the anticancer potential of pyrimidine derivatives, this compound was found to induce apoptosis in human cancer cell lines at concentrations as low as 25 µM. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates specific metabolic enzymes

Properties

IUPAC Name

4-tert-butyl-2-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVYOFARGFLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66522-06-3
Record name 4-tert-butyl-2-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a dry flask containing 2-chloropyrimidine (1.0 g, 8.7 mmol) was added anhydrous Et2O (8.7 mL) and the solution was cooled to −30° C. tBuLi (1.7 M solution in n-pentane, 5.7 mL, 9.6 mmol) was added dropwise and the reaction was held at −30° C. for 30 min. The reaction was warmed to 0° C. and stirred at that temperature for 30 min, at which time the reaction was quenched by dropwise addition of a solution of acetic acid (0.60 mL, 10.5 mmol) in THF (3 mL) and water (1 mL). The reaction was maintained at 0° C. and a solution of DDQ (2.38 g, 10.5 mmol) in THF (8.7 mL) was added. After 15 minutes, NaOH (1 M, 1 mL) and water (10 mL) were added, and the dark reaction mixture was transferred to a separatory funnel containing EtOAc (50 mL) and water (50 mL). The layers were separated and the aqueous layer was extracted once with EtOAc (50 mL). The combined organic phases were washed with saturated aqueous sodium chloride (50 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. Adsorption of the oily black residue on silica, followed by chromatography on silica using a gradient solvent system of 5→30% EtOAc/hexanes furnished 4-tert-butyl-2-chloropyrimidine (1.00 g, 67%) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ 8.49 (d, J=5.2, 1H), 7.24 (d, J=5.2, 1H), 1.33 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.38 g
Type
reactant
Reaction Step Six
Name
Quantity
8.7 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 mL
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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